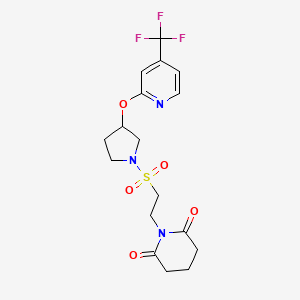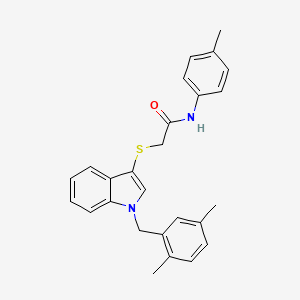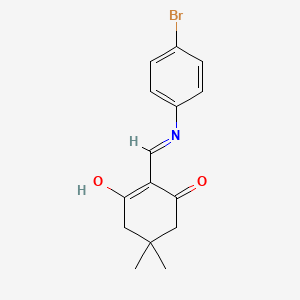![molecular formula C16H16N4O2 B2508837 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one CAS No. 2097930-70-4](/img/structure/B2508837.png)
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one" is a piperazine derivative with potential pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets. The compound is structurally related to other piperazine derivatives that have been studied for their chemical and biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions including the use of reactions such as the Williamson reaction and aminolysis. For instance, the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a compound with memory-enhancing effects in mice, was achieved through such methods . Although the exact synthesis of "1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography, FT-IR, and FT-Raman spectroscopy. For example, the vibrational spectral analysis of 1-(pyrid-4-yl)piperazine (PyPi) was carried out using FT-IR and FT-Raman spectroscopy, and its structure was confirmed by X-ray structural analysis . These techniques provide insights into the acid-base properties and the stability of the molecule, which are crucial for understanding the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The reactivity of such molecules can be assessed using molecular electrostatic potential maps, which help in understanding their behavior towards protons, electrophiles, and nucleophiles . Additionally, the inhibitory activity of piperazine-based compounds against enzymes such as monoamine oxidase B (MAO-B) can be evaluated through in vitro assays and molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The hyper-conjugative interactions and charge delocalization within the molecule contribute to its stability, which can be analyzed using natural bond orbital (NBO) analysis . The first hyperpolarizability of these compounds can also be calculated to determine their nonlinear optical properties, which are significant for various applications .
科学的研究の応用
Alzheimer's Disease Therapy A study by Umar et al. (2019) highlights a class of compounds including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as new selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation inhibitors. These compounds, through inhibition of AChE and β-amyloid aggregation, show promise in Alzheimer's disease therapy, offering a multifunctional approach to treatment (Umar et al., 2019).
Antihypertensive and Antiarrhythmic Activities Research by Malawska et al. (2002) explored a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, demonstrating significant antiarrhythmic and antihypertensive activities. These compounds, notably those with a 3-(4-arylpiperazin-1-yl)propyl moiety, underscore the potential of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one derivatives in cardiovascular disease treatment, hinting at their alpha-adrenolytic properties (Malawska et al., 2002).
Anticancer Properties A study on the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity revealed that compounds in this category exhibit promising anticancer properties. The research conducted by Kumar et al. (2013) found that certain derivatives showed good anticancer activity against various cancer cell lines, including breast, lung, and liver cancers, indicating the potential of such compounds in cancer therapy (Kumar et al., 2013).
Antibacterial and Antifungal Activities Patel and Agravat (2007) synthesized new pyridine derivatives and evaluated their antibacterial and antifungal activities. The compounds demonstrated significant antimicrobial properties, suggesting their potential application in the development of new antibacterial and antifungal agents (Patel & Agravat, 2007).
Metabolic Pathway Studies The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed the main metabolic pathways of such compounds in humans. This study by Gong et al. (2010) identifies the metabolites of flumatinib, providing insights into its pharmacokinetics and potential for personalized medicine (Gong et al., 2010).
特性
IUPAC Name |
1-pyridin-3-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(9-13-3-1-5-17-10-13)19-7-8-20(16(22)12-19)14-4-2-6-18-11-14/h1-6,10-11H,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZKVOXLHFFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)
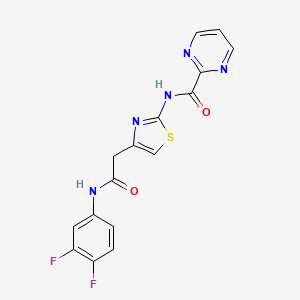
![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)
![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)
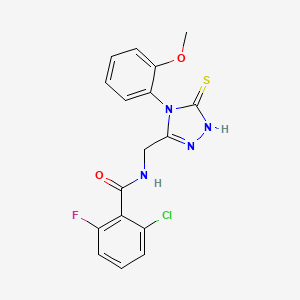
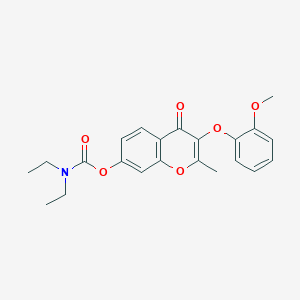
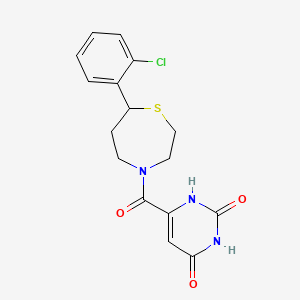
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)
